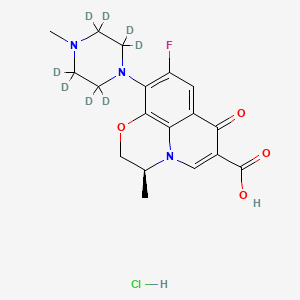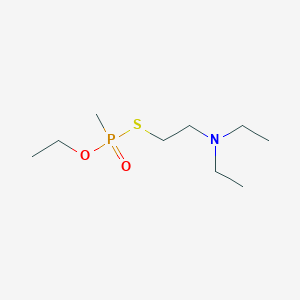
Edemo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Like most agents in the V-series, with the exception of VX, Edemo has not been extensively studied outside of military science . It is theorized that the so-called “second-generation” V-series agents, including this compound, originated from a Cold War-era Russian chemical weapons development program .
Vorbereitungsmethoden
The preparation of organometallic compounds, such as Edemo, typically involves the reaction of a metal with an organic halide . This method is convenient for preparing organometallic compounds of reasonably active metals like lithium, magnesium, and zinc . The reaction conditions often require inert, slightly polar media, such as diethyl ether or tetrahydrofuran, to ensure solubility and prevent reactions with moisture, oxygen, and carbon dioxide
Analyse Chemischer Reaktionen
Edemo, being an organophosphorus compound, undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include alkylating agents, halides, and metal hydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with alkylating agents can yield alkylated derivatives, while reduction reactions may produce simpler organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Due to its classification as a nerve agent, Edemo’s scientific research applications are primarily focused on chemical warfare and defense . Research in this area includes the development of detection methods, antidotes, and protective measures against nerve agents . Additionally, studies on the toxicology and environmental impact of this compound contribute to the broader understanding of chemical warfare agents and their effects .
Wirkmechanismus
Edemo exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system structures . The molecular targets of this compound include cholinergic receptors and acetylcholinesterase, which are critical components of the cholinergic system .
Vergleich Mit ähnlichen Verbindungen
Edemo is similar to other V-series nerve agents, such as VX, VE, VG, and VM . These compounds share a common mechanism of action and similar lethal dose levels . this compound is unique in its specific chemical structure and the conditions under which it was developed . The second-generation V-series agents, including this compound, are known to cause comas in addition to the standard seizures associated with nerve agents .
Eigenschaften
CAS-Nummer |
21770-86-5 |
|---|---|
Molekularformel |
C9H22NO2PS |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C9H22NO2PS/c1-5-10(6-2)8-9-14-13(4,11)12-7-3/h5-9H2,1-4H3 |
InChI-Schlüssel |
BKWMHKJLXIRTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSP(=O)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)

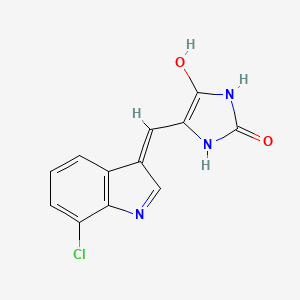
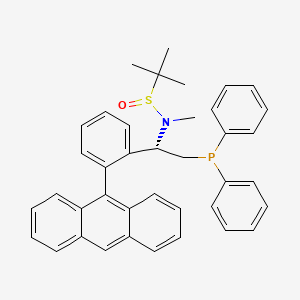
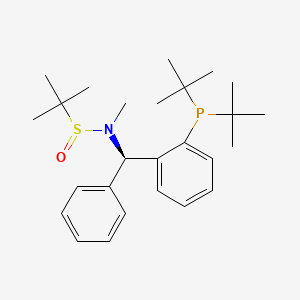
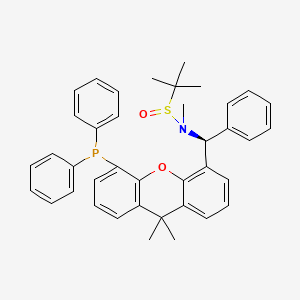
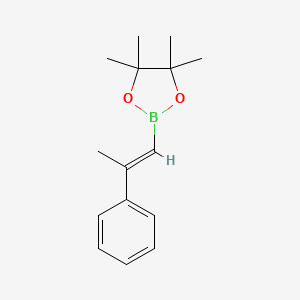
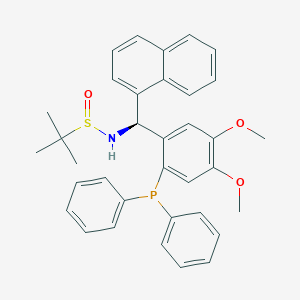
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
